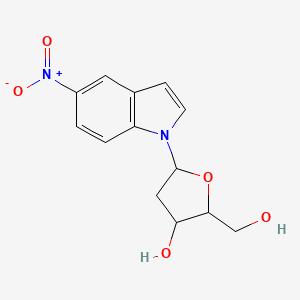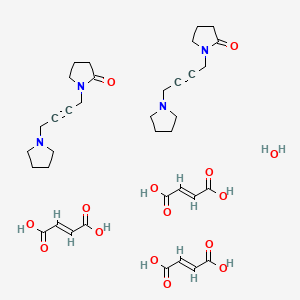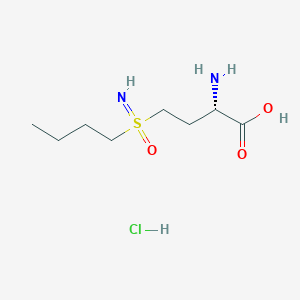
S-1-Propenyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1-Propenyl-L-cysteine: is a sulfur-containing amino acid found in aged garlic extract. It is a stereoisomer of S-allyl-L-cysteine and has been recognized for its various biological and pharmacological properties. This compound is known for its immunomodulatory effects and potential health benefits, including antihypertensive and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-1-Propenyl-L-cysteine can be synthesized through the isomerization of S-allyl-L-cysteine under strong basic conditions using potassium tert-butoxide . This method involves the rearrangement of the allyl group to form the propenyl group.
Industrial Production Methods: In industrial settings, this compound is typically obtained from aged garlic extract. The aging process of garlic increases the concentration of this compound to levels similar to those of S-allyl-L-cysteine . This process involves the enzymatic conversion of γ-glutamyl-S-1-propenyl-L-cysteine to this compound .
Chemical Reactions Analysis
Types of Reactions: S-1-Propenyl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and pharmacological effects.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygenase enzymes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various sulfur-containing compounds that contribute to the biological activity of this compound .
Scientific Research Applications
Chemistry: In chemistry, S-1-Propenyl-L-cysteine is studied for its unique sulfur-containing structure and its potential as a precursor for synthesizing other bioactive compounds .
Biology: Biologically, this compound has been shown to exhibit immunomodulatory effects, making it a subject of interest in immunology research .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects, including its ability to lower blood pressure in hypertensive models and its antioxidative properties .
Industry: Industrially, this compound is used in the production of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
S-1-Propenyl-L-cysteine exerts its effects through several molecular pathways. It inhibits the lipopolysaccharide-induced expression of matrix metalloproteinase-1 by blocking the tumor necrosis factor-α converting enzyme-epidermal growth factor receptor axis in human gingival fibroblasts . Additionally, it activates the nitric oxide-dependent BACH1 signaling pathway, contributing to its antioxidative effects .
Comparison with Similar Compounds
S-allyl-L-cysteine: A stereoisomer of S-1-Propenyl-L-cysteine, known for its similar biological activities.
Isoalliin: Another sulfur-containing compound found in garlic, with distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific propenyl group, which differentiates it from other sulfur-containing amino acids. This structural difference contributes to its distinct biological and pharmacological activities .
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-prop-1-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-/m0/s1 |
InChI Key |
HYGGRRPFVXHQQW-HRJJCQLASA-N |
Isomeric SMILES |
C/C=C/SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC=CSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B10824310.png)




![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B10824336.png)

![N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine](/img/structure/B10824357.png)

![(10S,20R,23R)-10,20-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B10824373.png)
